(4-bromo-1-ethyl-1H-1,2,3-triazol-5-yl)methanol
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Overview
Description
(4-bromo-1-ethyl-1H-1,2,3-triazol-5-yl)methanol is a chemical compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the triazole ring in its structure imparts unique chemical properties, making it a valuable compound for scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromo-1-ethyl-1H-1,2,3-triazol-5-yl)methanol typically involves the use of “click” chemistry, a powerful and versatile method for constructing triazole rings. One common approach is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the use of hazardous reagents and reducing waste .
Chemical Reactions Analysis
Types of Reactions
(4-bromo-1-ethyl-1H-1,2,3-triazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated triazole derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated triazole derivatives.
Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
(4-bromo-1-ethyl-1H-1,2,3-triazol-5-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of (4-bromo-1-ethyl-1H-1,2,3-triazol-5-yl)methanol involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The triazole ring can also participate in hydrogen bonding and π-π interactions, which contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- (4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanol
- (4-bromo-1-phenyl-1H-1,2,3-triazol-5-yl)methanol
- (4-bromo-1-propyl-1H-1,2,3-triazol-5-yl)methanol
Uniqueness
(4-bromo-1-ethyl-1H-1,2,3-triazol-5-yl)methanol is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group may enhance its solubility in organic solvents and affect its interaction with biological targets compared to other similar compounds .
Properties
IUPAC Name |
(5-bromo-3-ethyltriazol-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN3O/c1-2-9-4(3-10)5(6)7-8-9/h10H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVRUNORNIRDCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(N=N1)Br)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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